Guanidine

Catalog No.
S578630
CAS No.
113-00-8
M.F
CH5N3
M. Wt
59.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine

CAS Number

113-00-8

Product Name

Guanidine

IUPAC Name

guanidine

Molecular Formula

CH5N3

Molecular Weight

59.07 g/mol

InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)

InChI Key

ZRALSGWEFCBTJO-UHFFFAOYSA-N

SMILES

C(=N)(N)N

Solubility

In water, 1,840 mg/L at 25 °C
829 mg/mL

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N

Protein Denaturation and Extraction

  • Protein denaturation

    Guanidine salts, like guanidine hydrochloride and guanidine thiocyanate, are strong chaotropic agents. They disrupt hydrogen bonds, electrostatic interactions, and hydrophobic interactions that maintain protein structure. This unfolding process, called denaturation, allows researchers to study protein structure and function [Source: National Institutes of Health, ].

  • Protein extraction

    Guanidine's ability to disrupt protein-protein and protein-nucleic acid interactions makes it valuable for protein extraction from tissues and cells. This is crucial for various downstream applications like protein purification, analysis, and characterization [Source: Sigma-Aldrich, ].

RNA Isolation and Analysis

  • RNA extraction

    Guanidine thiocyanate is a common component of RNA extraction buffers. It inactivates RNases (enzymes that degrade RNA) and disrupts cellular membranes, facilitating efficient RNA isolation from various biological samples [Source: Agilent Technologies, ].

  • RNA analysis

    Guanidine thiocyanate can also be used in RNA precipitation protocols, concentrating RNA samples for further analysis techniques like gel electrophoresis and quantitative PCR (qPCR) [Source: Thermo Fisher Scientific, ].

Chemical Biology and Drug Discovery

  • Bioisosteres

    Guanidine's unique chemical properties make it a valuable tool in medicinal chemistry. It can be used as a bioisosteric replacement for other functional groups in drug molecules, sometimes retaining activity while improving properties like drug-likeness [Source: National Center for Biotechnology Information, ].

  • Chemical probes

    Guanidine derivatives are also explored as chemical probes to study various biological processes. Their ability to interact with specific molecules can help researchers understand cellular pathways and identify potential drug targets [Source: ScienceDirect, ].

Guanidine is a small, nitrogen-rich organic compound with the chemical formula C1H7N5\text{C}_1\text{H}_7\text{N}_5. It is characterized by its structure, where a central carbon atom is bonded to three amino groups (–NH₂) and one imino group (–NH). This configuration allows guanidine to behave as a strong base and a potent nucleophile. Found naturally in various plants, such as rice hulls and turnip juice, as well as in animals like mussels and earthworms, guanidine is hygroscopic and highly soluble in water when in its salt form, guanidinium chloride .

  • Deprotonation: In aqueous solutions, guanidine exists primarily as the guanidinium cation due to its strong basicity (pK_aH of 13.6) .
  • Formation of Guanidinium Salts: Guanidine can react with acids to form guanidinium salts, which are often more stable and soluble than the free base .
  • Catalytic Reactions: Guanidine acts as a catalyst in various organic reactions, including the formation of aziridines from guanidinium ylides and aldehydes under basic conditions .

Guanidine exhibits notable biological activity:

  • Protein Denaturation: Guanidinium chloride is widely used in biochemistry to denature proteins by disrupting their secondary and tertiary structures, making it useful for protein purification and analysis .
  • Toxicity: While guanidine itself can be toxic, certain bacteria produce it as a byproduct. These bacteria have evolved transporters to expel excess guanidine to mitigate toxicity .

Guanidine can be synthesized through various methods:

  • Rathke Synthesis: This classical method involves reacting dicyandiamide with ammonium salts followed by treatment with a base like sodium methoxide .
  • Guanylation: Modern approaches utilize catalytic systems for the efficient transformation of amines into guanidines using cyanamide or thioureas under mild conditions .
  • Copper-Catalyzed Reactions: Recent methods involve copper-catalyzed three-component reactions of cyanamides with arylboronic acids and amines .

Guanidine has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for pharmaceuticals and agrochemicals due to its ability to form complex structures.
  • Biochemistry: Its denaturing properties make it essential for studying protein structures and interactions.
  • Industrial Uses: Guanidine derivatives are employed in hair relaxers and other cosmetic products due to their chemical properties .

Research has shown that guanidine interacts with various biological systems:

  • Protein Interactions: Studies indicate that guanidinium chloride can affect protein folding and stability, providing insights into protein structure-function relationships .
  • Transport Mechanisms: The presence of guanidinium exporters in bacteria highlights the importance of guanidine transport in cellular processes and its potential role in microbial resistance mechanisms .

Several compounds share structural similarities with guanidine, including:

CompoundStructure SimilarityUnique Features
UreaContains carbonyl groupLess basic than guanidine
ThioureaContains sulfur instead of oxygenUsed in agriculture as herbicides
BiguanideTwo guanidine units linkedAntidiabetic properties
ArginineAmino acid with similar nitrogen groupsEssential amino acid

These compounds differ primarily in their functional groups and biological roles. Guanidine's unique combination of strong basicity and nucleophilicity sets it apart from these similar compounds, making it particularly useful in both synthetic and biological contexts .

Physical Description

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index]
Solid

Color/Form

Deliquescent crystalline mass

XLogP3

-1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

59.048347172 g/mol

Monoisotopic Mass

59.048347172 g/mol

Heavy Atom Count

4

LogP

-0.6
log Kow = -1.63 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /Nitrogen oxide/.

Melting Point

50 °C
182.3 °C

UNII

JU58VJ6Y3B

Related CAS

133216-37-2
1184-68-5 (unspecified sulfate)
1763-07-1 (unspecified phosphate)
19244-98-5 (mono-hydrobromide)
50-01-1 (mono-hydrochloride)
52470-25-4 (nitrate)
594-14-9 (sulfate 2:1)
64120-25-8 (monohydrate)
646-34-4 (sulfate 1:1)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis.

Therapeutic Uses

Guanidine is indicated for the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis. The Eaton-Lambert syndrome is ordinarily differentiated from myasthenia gravis by the usual association of the syndrome with small cell carcinoma of the lung, but myography may be necessary to make the diagnosis. /Guanidine hydrochloride/
... Low-dose guanidine and pyridostigmine combination therapy /was used/ in 9 patients with LEMS /Lambert-Eaton myasthenic syndrome/ and ... its long-term safety and effectiveness /was analyzed/. In all patients, a liberal amount of pyridostigmine was used, while daily guanidine dose was kept below 1000 mg a day, and guanidine was given between pyridostigmine dosings. This combination therapy was used for 3 to 102 months (mean: 34.1 months) and improved clinical status in all patients. Although guanidine had to be discontinued due to severe gastrointestinal symptoms in 3 cases, no serious side reactions such as bone marrow suppressions or signs of renal insufficiency developed in any case ... /Guanidine hydrochloride/

Pharmacology

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes.

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/
Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/

Vapor Pressure

4.1 [mmHg]

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

113-00-8
50-01-1

Absorption Distribution and Excretion

Rapidly absorbed and distributed
Accumulation of specific guanidine compounds (GCs) has been related to neurological, cardiovascular, hematological, and immunological complications of renal failure ... The obvious increases of urea, guanidinosuccinic acid, creatinine, guanidine, methylguanidine, and N(G)N(G)-dimethylarginine (symmetrical dimethylarginine) seen in blood of oldest heterozygous and younger homozygous polycystic kidney disease (PKD) rats were largely within the same range as those found in the studied human PKD population, especially in patients with a glomerular filtration rate below 60 mL/min/1.73 sq m. The decreased levels of plasma guanidinoacetic acid seen at end-stage renal disease in homozygous and oldest heterozygous PKD/Mhm rats were also observed in serum of patients with a glomerular filtration rate below 20 mL/min/1.73 sq m ... /Guanidino compounds/
Brush-border membrane vesicles were prepared from donor human kidneys ... Uptake of (14)C-guanidine ... in the vesicles, as determined by rapid filtration, was significantly greater in the presence of an outwardly-directed proton gradient, at all early time points, than in the absence of the gradient ... Evidence was obtained suggesting that the transporter for guanidine is distinct from the previously described organic cation proton antiporter for TEA. /Tetraethylammonium/
The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated. Guanidine uptake was markedly stimulated by an outwardly directed H+ gradient, resulting in a transient uphill transport. This stimulation was not due to an inside-negative, H+-diffusion potential because an ionophore-induced H+-diffusion potential and a K+-diffusion potential (both inside-negative) failed to enhance guanidine uptake. The H+ gradient itself appeared to be the driving force for the uptake ...
... The plasma, erythrocyte, and urinary concentration of guanidino compounds in 30 hemodialysis patients and 15 patients with chronic renal failure who had not undergone hemodialysis /were determined/ ... Plasma levels of taurocyamine, guanidinosuccinic acid, alpha-N-acetyl-L-arginine, creatine, guanidinobutyric acid, guanidine, and methylguanidine were significantly increased in patients with chronic renal failure with or without hemodialysis. In contrast, plasma guanidinoacetic acid concentrations were significantly decreased. Erythrocyte concentrations of creatinine, guanidinosuccinic acid, guanidine and methylguanidine were also markedly elevated. No correlation was observed between plasma creatinine concentration and erythrocyte concentration of guanidinosuccinic acid or methylguanidine. However, there was a significant correlation between plasma and erythrocyte methylguanidine, and between plasma and erythrocyte guanidinosuccinic acid. /Guanidino compounds/
For more Absorption, Distribution and Excretion (Complete) data for GUANIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Not metabolized.
Not metabolized. Half Life: 7-8 hours

Associated Chemicals

Guanidine hydrochloride;50-01-1
Creatinine;60-27-5

Wikipedia

Guanidine

Drug Warnings

Anemia, leukopenia, and thrombocytopenia resulting from bone-marrow suppression attributable to guanidine have been reported. Other adverse reactions that have been observed are: General: sore throat, rash, fever. Neurologic: paresthesia of lips, face, hands, feet; cold sensations in hands and feet; nervousness, lightheadedness, jitteriness, increased irritability; tremor, trembling sensation; ataxia; emotional lability; psychotic state; confusion; mood changes, and hallucinations. Gastrointestinal: dry mouth; gastric irritation; anorexia; nausea; diarrhea; abdominal cramping. Gastrointestinal side effects may preclude the use of guanidine as a desired form of therapy. Dermatologic: rash, flushing or pink complexion; folliculitis; petechiae, purpura, ecchymoses; sweating; skin eruptions; dryness and scaling of the skin. Renal: elevation of blood creatinine, uremia; chronic interstitial nephritis, acute interstitial nephritis, and renal tubular necrosis. Hepatic: abnormal liver function tests. Cardiac: palpitation, tachycardia, atrial fibrillation, hypotension. /Guanidine hydrochloride/
Mild gastrointestinal disorders, such as anorexia, increased peristalsis, or diarrhea are early warnings that tolerance is being exceeded. These symptoms may be relieved by atropine, but nevertheless note should be taken of these symptoms and dosage reductions considered. Slight numbness or tingling of the lips and fingertips shortly after taking a dose of guanidine has been reported. This per se is not an indication to discontinue treatment and/or reduce dosage. /Guanidine hydrochloride/
Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. /Guanidine hydrochloride/
Renal function may be affected in some patients receiving guanidine. Patients should therefore have regular urine examinations and serum creatinine determinations while taking this drug. Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. Treatment should not be continued longer than necessary. /Guanidine hydrochloride/
For more Drug Warnings (Complete) data for GUANIDINE (11 total), please visit the HSDB record page.

Biological Half Life

7-8 hours

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

From ammonium thiocyanate or thiourea + ammonia
(1) By heating calcium cyanamide with ammonium iodide. (2) By treating urea with ammonia under pressure.
Free guanidine can be isolated from guanidine salts by reaction with a strong base such as an alkali metal hydroxide or methoxide. After removal of the precipitated salt the free guanidine base is obtained as colorless, waxy, very hygroscopic crystals.

General Manufacturing Information

On heating to 160 °C it is converted to melamine and NH3

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). /Guanidine hydrochloride/

Interactions

The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated ... Guanidine uptake was only minimally inhibited by organic cations such as tetraethylammonium, N1-methylnicotinamide, and choline, but many other organic cations such as amiloride, clonidine, imipramine, and harmaline caused considerable inhibition. Uptake of radiolabeled guanidine was inhibited more effectively by guanidine than by tetraethylammonium, whereas uptake of radiolabeled tetraethylammonium was inhibited more effectively by tetraethylammonium than by guanidine. beta-Lactam antibiotics did not inhibit guanidine uptake but did inhibit tetraethylammonium uptake. Kinetic analysis showed that there were at least two kinetically distinct carrier systems for guanidine uptake, whereas tetraethylammonium uptake occurred via a single carrier system ...
Concurrent therapy with other drugs that may cause bone-marrow suppression should be avoided. /Guanidine hydrochloride/

Dates

Modify: 2023-08-15

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